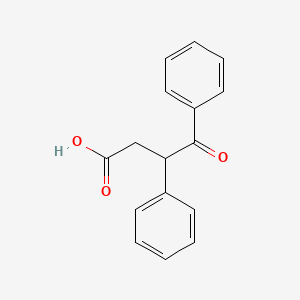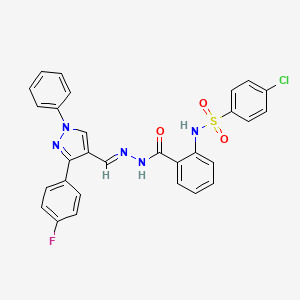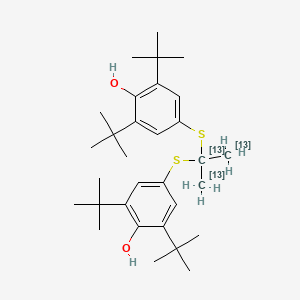
Probucol-propanyl-13C3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Probucol-13C3 is a stable isotope-labeled compound of Probucol, a synthetic lipophilic antioxidant. Probucol was initially developed in the 1960s for the plastics and rubber industry by Dow Chemicals Co. It was later found to lower plasma cholesterol levels in animals, leading to its use as an anti-hyperlipidemic agent . Probucol-13C3 is used primarily in scientific research to study the pharmacokinetics and metabolic profiles of Probucol.
Méthodes De Préparation
The preparation of Probucol-13C3 involves the incorporation of carbon-13 isotopes into the molecular structure of Probucol. The synthetic route typically includes the following steps:
Synthesis of 13C-labeled intermediates: The process begins with the synthesis of carbon-13 labeled intermediates, which are then used in subsequent reactions.
Formation of Probucol-13C3: The labeled intermediates undergo a series of chemical reactions, including substitution and coupling reactions, to form Probucol-13C3.
Industrial production methods for Probucol-13C3 are similar to those used in laboratory synthesis but are scaled up to meet commercial demand. These methods involve optimizing reaction conditions to maximize yield and purity while minimizing production costs.
Analyse Des Réactions Chimiques
Probucol-13C3 undergoes various chemical reactions, including:
Oxidation: Probucol-13C3 can be oxidized to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reduction of Probucol-13C3 can lead to the formation of thiols and other reduced sulfur-containing compounds. Reducing agents such as lithium aluminum hydride are often used.
Substitution: Probucol-13C3 can undergo substitution reactions where functional groups are replaced by other groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of Probucol-13C3 with hydrogen peroxide can yield sulfoxides, while reduction with lithium aluminum hydride can produce thiols.
Applications De Recherche Scientifique
Probucol-13C3 has a wide range of scientific research applications, including:
Chemistry: It is used as a tracer in mass spectrometry to study the metabolic pathways and degradation products of Probucol.
Biology: Probucol-13C3 is employed in biological studies to investigate its effects on cellular processes and its interaction with biological molecules.
Medicine: In medical research, Probucol-13C3 is used to study its pharmacokinetics, including absorption, distribution, metabolism, and excretion. It helps in understanding the drug’s behavior in the body and its potential therapeutic effects.
Mécanisme D'action
Probucol-13C3 exerts its effects by increasing the fractional rate of low-density lipoprotein (LDL) catabolism, which is the final metabolic pathway for cholesterol elimination from the body. It may also inhibit the initial stages of cholesterol synthesis and delay cholesterol absorption. Probucol-13C3 acts as a powerful antioxidant, preventing the oxidation of cholesterol in LDLs and thereby inhibiting the formation of atherosclerotic plaques. Additionally, it inhibits ABCA1-mediated cellular lipid efflux, contributing to its lipid-lowering effects .
Comparaison Avec Des Composés Similaires
Probucol-13C3 is unique due to its stable isotope labeling, which allows for precise tracking and analysis in research studies. Similar compounds include:
Probucol: The non-labeled version of Probucol, used primarily as an anti-hyperlipidemic agent.
Probucol analogues: These compounds have similar structures and functions but may have different pharmacokinetic and metabolic profiles.
Probucol-13C3 stands out due to its use in detailed pharmacokinetic studies, providing valuable insights into the behavior of Probucol in biological systems.
Propriétés
Formule moléculaire |
C31H48O2S2 |
|---|---|
Poids moléculaire |
519.8 g/mol |
Nom IUPAC |
2,6-ditert-butyl-4-[2-(3,5-ditert-butyl-4-hydroxyphenyl)sulfanyl(1,2,3-13C3)propan-2-ylsulfanyl]phenol |
InChI |
InChI=1S/C31H48O2S2/c1-27(2,3)21-15-19(16-22(25(21)32)28(4,5)6)34-31(13,14)35-20-17-23(29(7,8)9)26(33)24(18-20)30(10,11)12/h15-18,32-33H,1-14H3/i13+1,14+1,31+1 |
Clé InChI |
FYPMFJGVHOHGLL-DGVNISHSSA-N |
SMILES isomérique |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)S[13C]([13CH3])([13CH3])SC2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C |
SMILES canonique |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)SC(C)(C)SC2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


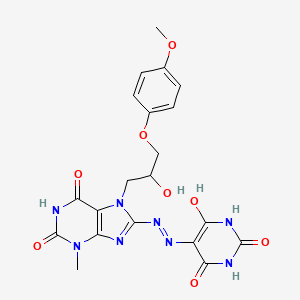


![5-{4-[(E)-(3,5-dimethyl-1H-pyrazol-4-yl)diazenyl]-3-heptadecyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}-2-phenoxybenzenesulfonic acid](/img/structure/B12054271.png)

![(R)-4-tert-Butyl-2-[(SP)-2-(diphenylphosphino)ferrocenyl]-2-oxazoline, >=97%](/img/structure/B12054297.png)

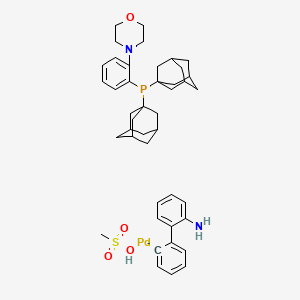
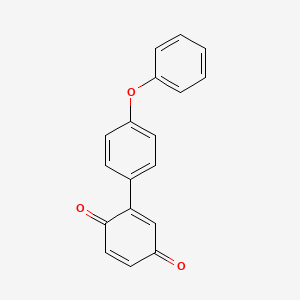
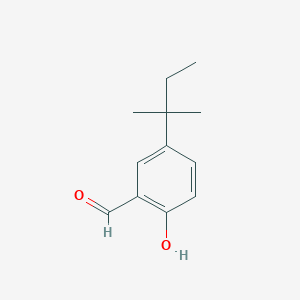
![6-Amino-4-(3-bromophenyl)-1-phenyl-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B12054315.png)
![Propanedinitrile, [(5-bromo-2-furanyl)methylene]-](/img/structure/B12054316.png)
